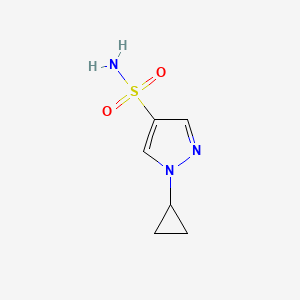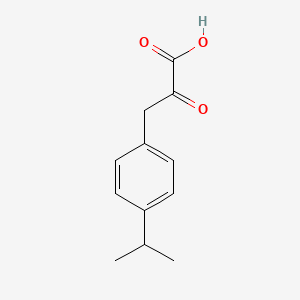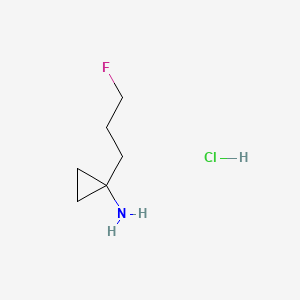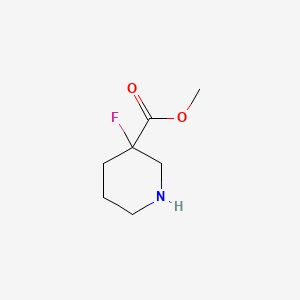
3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluorophenyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable catalyst to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
- 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde
- 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluorophenyl group and the carbaldehyde functional group. This combination allows for a wide range of chemical reactions and potential applications in various fields. The difluorophenyl group can enhance the compound’s stability and binding affinity, while the carbaldehyde group provides a reactive site for further modifications.
特性
分子式 |
C11H8F2N2O |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
3-(2,6-difluorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)10-8(12)3-2-4-9(10)13/h2-6H,1H3 |
InChIキー |
ABGFNPXOTAOKIM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride](/img/structure/B13516691.png)
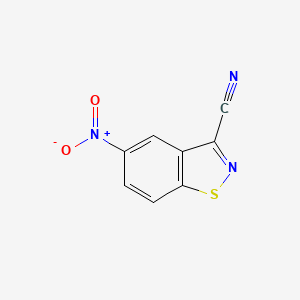
![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)

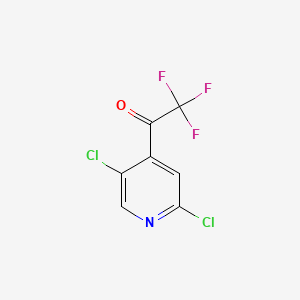
![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)

